molecular formula C16H11Cl2NO3 B2381939 (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime CAS No. 477848-46-7

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime

Cat. No.: B2381939
CAS No.: 477848-46-7
M. Wt: 336.17
InChI Key: GATCDWPPDNMFIN-XDJHFCHBSA-N
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Description

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is a complex organic compound characterized by its unique structure, which includes a benzofuran ring and dichlorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime typically involves multiple steps. One common method includes the reaction of 2,4-dichlorobenzoyl chloride with 7-methoxy-2-benzofuranone in the presence of a base to form the intermediate (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone. This intermediate is then treated with hydroxylamine hydrochloride under basic conditions to yield the oxime derivative .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. The use of catalysts and optimized reaction conditions can further improve the scalability of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime undergoes various chemical reactions, including:

    Oxidation: The oxime group can be oxidized to form the corresponding nitroso compound.

    Reduction: Reduction of the oxime group can yield the corresponding amine.

    Substitution: The dichlorophenyl group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used under basic conditions to substitute the chlorine atoms on the dichlorophenyl group.

Major Products Formed

    Oxidation: Formation of nitroso derivatives.

    Reduction: Formation of amine derivatives.

    Substitution: Formation of substituted phenyl derivatives.

Scientific Research Applications

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime has several scientific research applications:

Mechanism of Action

The mechanism of action of (2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime involves its interaction with specific molecular targets. The benzofuran ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The dichlorophenyl group may enhance the compound’s binding affinity to these targets, leading to its biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2,4-Dichlorophenyl)(7-methoxy-1-benzofuran-2-yl)methanone oxime is unique due to the combination of its benzofuran and dichlorophenyl groups, which confer distinct chemical and biological properties. This combination enhances its potential as a versatile compound in various scientific and industrial applications.

Properties

IUPAC Name

(NE)-N-[(2,4-dichlorophenyl)-(7-methoxy-1-benzofuran-2-yl)methylidene]hydroxylamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H11Cl2NO3/c1-21-13-4-2-3-9-7-14(22-16(9)13)15(19-20)11-6-5-10(17)8-12(11)18/h2-8,20H,1H3/b19-15+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GATCDWPPDNMFIN-XDJHFCHBSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC2=C1OC(=C2)C(=NO)C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC=CC2=C1OC(=C2)/C(=N/O)/C3=C(C=C(C=C3)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H11Cl2NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

336.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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